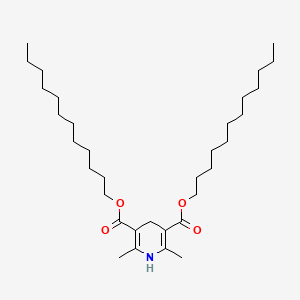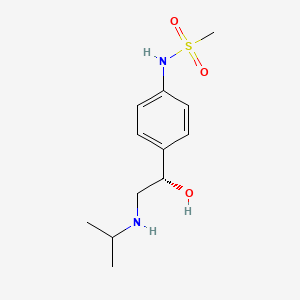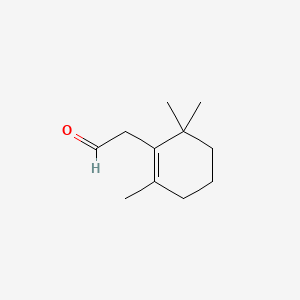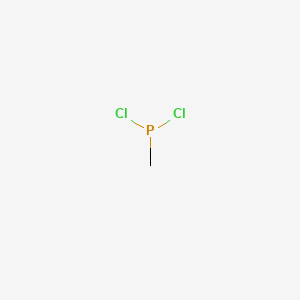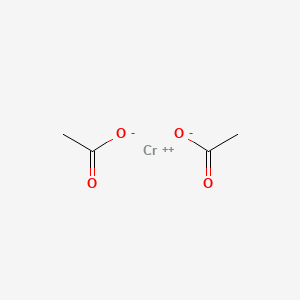
Chromous acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The preparation of chromous acetate typically begins with the reduction of an aqueous solution of a chromium(III) compound using zinc . The resulting blue solution is then treated with sodium acetate, leading to the rapid precipitation of this compound as a bright red powder . The reactions involved are as follows: [ 2 \text{Cr}^{3+} + \text{Zn} \rightarrow 2 \text{Cr}^{2+} + \text{Zn}^{2+} ] [ 2 \text{Cr}^{2+} + 4 \text{CH₃CO₂}^- + 2 \text{H₂O} \rightarrow \text{Cr₂(CH₃CO₂)₄(H₂O)₂} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure the purity and yield of the product .
化学反应分析
Types of Reactions: Chromous acetate undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to chromium(III) acetate.
Reduction: It can act as a reducing agent, reducing other compounds while being oxidized itself.
Substitution: Ligands in this compound can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Zinc or other reducing agents.
Substitution: Various ligands depending on the desired product.
Major Products Formed:
Oxidation: Chromium(III) acetate.
Reduction: Reduced forms of other compounds.
Substitution: New coordination compounds with substituted ligands.
科学研究应用
Chromous acetate has several scientific research applications, including:
Chemistry: Used as a reducing agent and in the study of metal-metal bonds.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
作用机制
The mechanism of action of chromous acetate involves its ability to form a quadruple bond between two chromium atoms . This unique bonding arrangement allows it to participate in various chemical reactions, including reduction and oxidation processes. The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
Chromous acetate can be compared with other similar compounds, such as:
Rhodium(II) acetate: Similar structure but with rhodium instead of chromium.
Copper(II) acetate: Similar structure but with copper instead of chromium.
Molybdenum(II) acetate: Similar structure but with molybdenum instead of chromium.
Uniqueness: this compound is unique due to its quadruple bond between chromium atoms, which is not commonly found in other metal acetates . This unique bonding gives it distinct chemical properties and reactivity.
属性
CAS 编号 |
628-52-4 |
|---|---|
分子式 |
C4H8CrO4 |
分子量 |
172.10 g/mol |
IUPAC 名称 |
acetic acid;chromium |
InChI |
InChI=1S/2C2H4O2.Cr/c2*1-2(3)4;/h2*1H3,(H,3,4); |
InChI 键 |
WDNIVTZNAPEMHF-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].[Cr+2] |
规范 SMILES |
CC(=O)O.CC(=O)O.[Cr] |
Key on ui other cas no. |
628-52-4 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


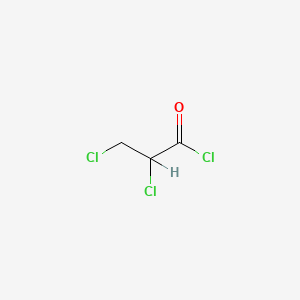
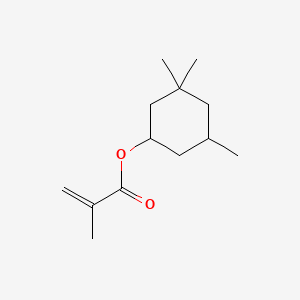
![Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B1584940.png)
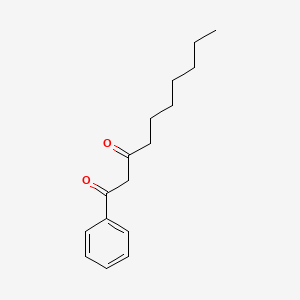
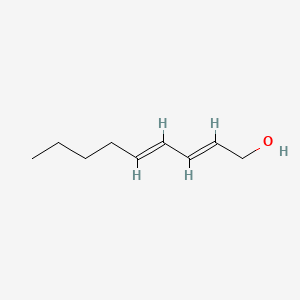
![Pentanediamide, N,N'-dibutyl-2-[(1-oxododecyl)amino]-, (2S)-](/img/structure/B1584944.png)
![(Bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II)](/img/structure/B1584945.png)
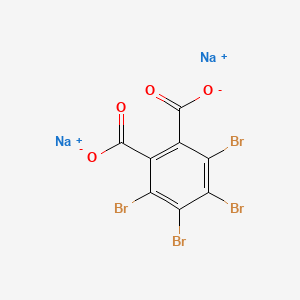
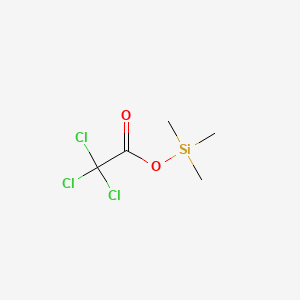
![Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-](/img/structure/B1584952.png)
